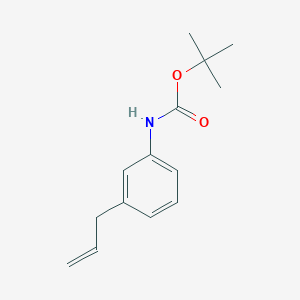
tert-Butyl (3-allylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-allylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-allylphenyl)carbamate typically involves the reaction of 3-allylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the carbamate ester.
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-allylphenyl)carbamate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl group, where various nucleophiles can replace the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamate group.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (3-allylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in multi-step synthesis where selective deprotection is required.
Biology and Medicine: Carbamates, including this compound, are studied for their potential use in drug development. They can act as prodrugs, releasing active amines under physiological conditions.
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. They serve as intermediates in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl (3-allylphenyl)carbamate involves the cleavage of the carbamate group under acidic or thermal conditions, releasing the free amine. The molecular targets and pathways involved depend on the specific application of the compound. In drug development, the released amine can interact with biological targets, exerting its therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-methylphenyl)carbamate
Comparison: tert-Butyl (3-allylphenyl)carbamate is unique due to the presence of the allyl group, which provides additional reactivity compared to other tert-butyl carbamates. This makes it a versatile intermediate in organic synthesis, allowing for further functionalization through oxidation, reduction, or substitution reactions .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl N-(3-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-7-11-8-6-9-12(10-11)15-13(16)17-14(2,3)4/h5-6,8-10H,1,7H2,2-4H3,(H,15,16) |
InChI Key |
WYGFKCPQAKXKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















